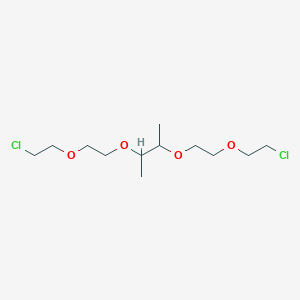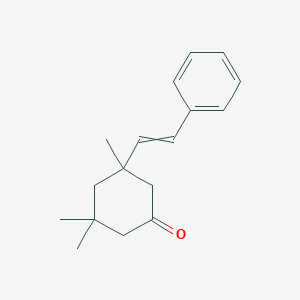
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one is a chemical compound with a complex structure that includes a cyclohexane ring substituted with three methyl groups and a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one typically involves the controlled hydrogenation of isophorone, followed by further chemical modifications. One common method includes the oxidation of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on activated charcoal for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler analog with a similar cyclohexane ring structure but without the phenylethenyl group.
Isophorone: A related compound used as a precursor in the synthesis of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one.
3,5,5-Trimethyl-2-cyclohexen-1-ol: An intermediate in the synthesis of the target compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of a cyclohexane ring with both methyl and phenylethenyl groups makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
138307-90-1 |
|---|---|
Formule moléculaire |
C17H22O |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
3,3,5-trimethyl-5-(2-phenylethenyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H22O/c1-16(2)11-15(18)12-17(3,13-16)10-9-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3 |
Clé InChI |
BDGNEHUWODQZJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(C1)(C)C=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


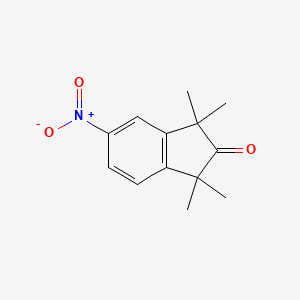
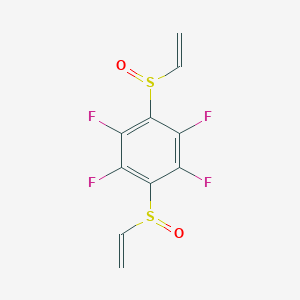
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

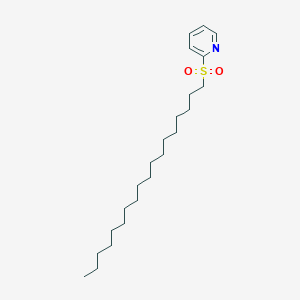
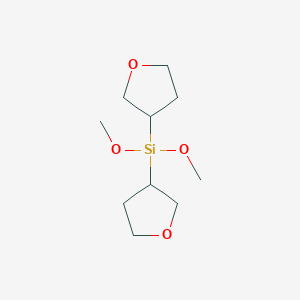
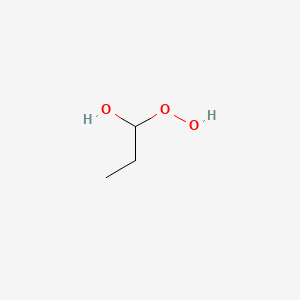
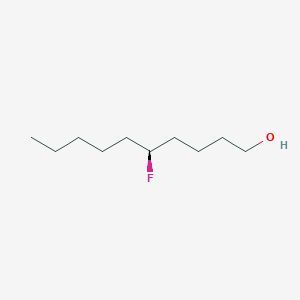
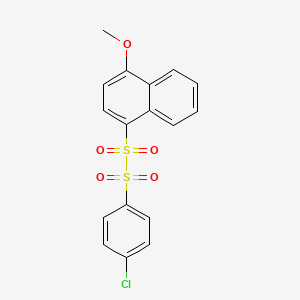
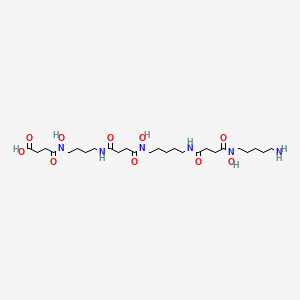
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)


